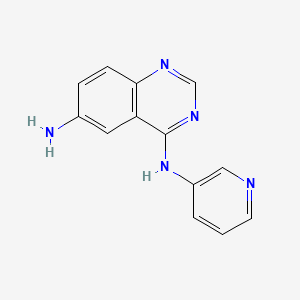

4,6-Quinazolinediamine, N-3-pyridinyl-

Description

Structure

3D Structure

Properties

CAS No. |

899830-07-0 |

|---|---|

Molecular Formula |

C13H11N5 |

Molecular Weight |

237.26 g/mol |

IUPAC Name |

4-N-pyridin-3-ylquinazoline-4,6-diamine |

InChI |

InChI=1S/C13H11N5/c14-9-3-4-12-11(6-9)13(17-8-16-12)18-10-2-1-5-15-7-10/h1-8H,14H2,(H,16,17,18) |

InChI Key |

FGFYDVYGHFODLV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)NC2=NC=NC3=C2C=C(C=C3)N |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Quinazolinediamine, N 3 Pyridinyl and Analogues

Advanced Synthetic Techniques and Optimization

The synthesis of complex heterocyclic scaffolds like quinazolines has been significantly advanced by modern techniques that offer improvements in efficiency, yield, and purity over classical methods. These methodologies are crucial for generating diverse chemical libraries and for optimizing the synthesis of specific target molecules.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter timeframes compared to conventional heating methods. frontiersin.orgnih.govmdpi.com The application of microwave irradiation in the synthesis of quinazoline (B50416) and quinazolinone derivatives has been widely reported, demonstrating its utility in various cyclization and condensation reactions. frontiersin.orgresearchgate.net This technique utilizes the efficient heating of polar molecules through dielectric losses, resulting in a rapid and uniform temperature increase throughout the reaction mixture. researchgate.net

Key advantages of microwave-assisted synthesis in this context include:

Reduced Reaction Times: Reactions that typically require several hours of reflux under conventional heating can often be completed in a matter of minutes. nih.govnih.gov

Improved Yields: The rapid heating and high temperatures achievable can lead to more efficient conversions and higher isolated yields of the desired products. nih.gov

Enhanced Purity: Shorter reaction times can minimize the formation of side products and thermal decomposition, simplifying purification. nih.gov

Solvent-Free Conditions: In some cases, reactions can be conducted under solvent-free conditions, which aligns with the principles of green chemistry. frontiersin.org

A common strategy for synthesizing 4-aminoquinazoline derivatives involves the reaction of a 4-chloroquinazoline (B184009) precursor with an appropriate amine. nih.gov Microwave irradiation has been shown to dramatically accelerate this nucleophilic substitution. For instance, the synthesis of N-aryl heterocyclic substituted-4-aminoquinazolines from 4-chloroquinazoline and various aryl heterocyclic amines demonstrates the superiority of microwave heating over classical reflux. nih.gov

| Compound | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| 5b | Conventional (Reflux) | 12 h | 37.3 |

| Microwave (60W) | 20 min | 85.1 | |

| 5c | Conventional (Reflux) | 12 h | 35.2 |

| Microwave (60W) | 20 min | 81.5 | |

| 5d | Conventional (Reflux) | 12 h | 33.7 |

| Microwave (60W) | 20 min | 79.8 |

Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial chemistry, enabling the rapid generation of large libraries of related compounds for high-throughput screening. mdpi.com This technique is particularly well-suited for the synthesis of quinazoline derivatives, allowing for the systematic variation of substituents around the core scaffold. nih.govresearchgate.net

The general principle of SPOS involves anchoring a starting material to an insoluble polymer support (resin), carrying out a sequence of chemical transformations, and finally cleaving the desired product from the support. benthamscience.com The use of a solid support facilitates the purification process, as excess reagents and by-products can be removed by simple filtration and washing. mdpi.com

A typical SPOS workflow for a 2,4-diaminoquinazoline library might proceed as follows:

Immobilization: A primary amine is attached to a suitable resin, such as a Rink amide resin. mdpi.comnih.gov

Scaffold Construction: The resin-bound amine is reacted with a di-substituted quinazoline, for example, a 2,4-dichloroquinazoline. This reaction typically occurs at the more reactive C4 position. nih.gov

Diversification: The remaining reactive site (e.g., the chlorine at the C2 position) is then displaced with a diverse set of amines, introducing the first point of variability. nih.gov

Further Derivatization (Optional): If the introduced amine contains another functional group, further reactions can be performed to introduce a second point of diversity. nih.gov

Cleavage: The final compound is cleaved from the solid support, often using a strong acid like trifluoroacetic acid (TFA), to yield the purified product. nih.gov

The design and synthesis of multi-functional small molecule libraries on solid-phase carriers has become central to combinatorial chemistry, accelerating the discovery and optimization of lead compounds. mdpi.com

| Step | Description | Key Reagents/Conditions |

|---|---|---|

| 1. Resin Swelling & Deprotection | The solid support (e.g., Rink amide resin) is swollen in a solvent like DMF. Protecting groups are removed. | DMF, 4-methylpiperidine |

| 2. Starting Material Coupling | A building block, such as a protected amino acid, is coupled to the deprotected resin. | Fmoc-protected amino acid, HOBt |

| 3. Scaffold Addition | A key intermediate, like a dichloroquinazoline, is reacted with the resin-bound amine. | 2,4-dichloroquinazoline derivative |

| 4. Library Diversification | A library of amines is reacted with the remaining reactive site on the quinazoline core. | Various primary or secondary amines |

| 5. Cleavage from Resin | The final products are released from the solid support into solution. | TFA (Trifluoroacetic acid) |

Controlling the chemo- and regioselectivity during the derivatization of the quinazoline scaffold is critical for synthesizing specific, well-defined analogues. The quinazoline ring system possesses multiple reaction sites with differing reactivity. nih.gov For instance, in a 4,6-diaminoquinazoline structure, the two amino groups, as well as various positions on the pyrimidine (B1678525) and benzene (B151609) rings, present potential sites for modification.

The inherent electronic properties of the quinazoline nucleus dictate its reactivity. The two nitrogen atoms in the pyrimidine ring are not electronically equivalent, leading to polarization of the C-N bonds. nih.gov Electrophilic substitution reactions, such as nitration, tend to occur on the benzene portion of the ring system, typically at positions 6 and 8. nih.gov

In substituted quinazolines, such as 2,4-dichloroquinazoline, the chlorine atom at the C4 position is significantly more electrophilic and susceptible to nucleophilic substitution than the chlorine at the C2 position. acs.org This difference in reactivity allows for the sequential and regioselective introduction of different nucleophiles, a strategy heavily exploited in both solution-phase and solid-phase synthesis. nih.govacs.org

Factors influencing chemo- and regioselectivity include:

Electronic Effects: The inherent electron distribution of the quinazoline ring and the electronic nature (electron-donating or electron-withdrawing) of existing substituents. nih.gov

Steric Hindrance: The size of both the incoming reagent and the substituents already present on the scaffold can direct the reaction to a less sterically hindered position.

Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly influence the reaction pathway and the selectivity of the outcome. nih.gov For example, metal-catalyzed cross-coupling reactions can be directed to specific C-H or C-halogen bonds. nih.gov

Nature of the Nucleophile/Electrophile: The "hardness" or "softness" of a nucleophile can determine which electrophilic site it preferentially attacks. nih.gov

By carefully manipulating these factors, chemists can achieve precise control over the derivatization process, enabling the synthesis of specific isomers like N-3-pyridinyl-4,6-Quinazolinediamine.

Purification and Characterization Methodologies (General Academic Context)

Following synthesis, rigorous purification and characterization are essential to confirm the identity, structure, and purity of the target compound. The methodologies employed are standard within the field of synthetic organic chemistry.

Purification: The crude product obtained from a reaction is typically purified using one or more of the following techniques:

Crystallization/Recrystallization: This is a common method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, whereupon the desired compound forms crystals, leaving impurities in the solution. nih.gov

Column Chromatography: This is a highly versatile technique used to separate compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel). tsijournals.com The crude mixture is loaded onto a column, and a solvent system (eluent) is passed through, carrying the components at different rates.

Characterization: Once purified, the compound's structure and identity are confirmed using a suite of spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are arguably the most powerful tools for structural elucidation. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. nih.govtandfonline.com ¹³C NMR provides information on the carbon skeleton of the molecule. tsijournals.com

Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. tandfonline.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule, as different bonds vibrate at characteristic frequencies when they absorb infrared radiation. tandfonline.com

Elemental Analysis: This method determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound, which is then compared to the theoretical values calculated from the proposed molecular formula. tandfonline.com

Melting Point (m.p.) Determination: The melting point is a physical property used to assess the purity of a solid compound. A sharp melting point over a narrow range is indicative of a pure substance. tsijournals.com

| Technique | Abbreviation | Information Provided | Typical Data/Observation |

|---|---|---|---|

| Proton Nuclear Magnetic Resonance | ¹H NMR | Provides structural information about the hydrogen atoms in a molecule. | Chemical shifts (δ), integration, multiplicity (singlet, doublet, etc.), coupling constants (J). tandfonline.com |

| Carbon-13 Nuclear Magnetic Resonance | ¹³C NMR | Provides information about the carbon framework of the molecule. | Chemical shifts (δ) for each unique carbon atom. tsijournals.com |

| Mass Spectrometry | MS | Determines the molecular weight and can provide fragmentation patterns. | Mass-to-charge ratio (m/z) of the molecular ion peak (e.g., [M+H]⁺). tandfonline.com |

| Infrared Spectroscopy | IR | Identifies the presence of specific functional groups. | Absorption bands (cm⁻¹) for groups like N-H, C=O, C=N, Ar-H. tandfonline.com |

| Elemental Analysis | CHN Analysis | Confirms the elemental composition of the compound. | Percentage of C, H, N, etc., compared to theoretical values. tandfonline.com |

Molecular Targets and Biological Activities of N 3 Pyridinyl 4,6 Quinazolinediamines

Enzyme Inhibition Profiles

Research into N-3-pyridinyl-4,6-quinazolinediamine derivatives has revealed their capacity to inhibit a range of enzymes critical to cellular function and disease progression. The following sections detail the inhibitory activities of this chemical series against specific enzymatic targets.

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition

The quinazoline (B50416) core is a well-established pharmacophore for EGFR tyrosine kinase inhibitors, with several approved drugs for cancer treatment based on this structure. nih.govnih.gov The EGFR family of receptor tyrosine kinases plays a crucial role in regulating cell proliferation and survival, and its aberrant signaling is a hallmark of many cancers. nih.govbiorxiv.org

Derivatives featuring the pyridinyl-quinazoline scaffold have been synthesized and evaluated for their inhibitory effects on wild-type EGFR (EGFRwt). One study focused on a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as potential dual inhibitors of EGFR and HER2. nih.gov Within this series, a specific 4-bromo-phenylethylidene-hydrazinyl derivative demonstrated notable inhibitory activity against EGFRwt, with an IC50 value comparable to the established inhibitor, lapatinib. nih.gov This finding highlights the potential of the 2-(pyridin-3-yl)quinazoline scaffold as a potent inhibitor of wild-type EGFR. nih.gov

| Compound | Target | IC50 (nM) |

|---|---|---|

| 6-bromo-2-(pyridin-3-yl)-4-(4-bromo-phenylethylidene-hydrazinyl)quinazoline | EGFRwt | 46.1 |

| Lapatinib (Reference) | EGFRwt | 53.1 |

A primary challenge in EGFR-targeted cancer therapy is the emergence of resistance mutations, such as T790M and L858R. nih.govnih.govnih.gov The T790M mutation, in particular, confers resistance to first-generation EGFR inhibitors. nih.govnih.gov Consequently, there is significant research interest in developing inhibitors that are effective against these mutant forms of EGFR. While many quinazolinone derivatives have been specifically designed and tested against mutant EGFR, demonstrating selectivity for EGFR L858R/T790M over wild-type EGFR, specific inhibitory data (IC50 values) for compounds bearing the precise N-3-pyridinyl-4,6-quinazolinediamine scaffold against these mutants are not prominently detailed in the available literature. nih.govmdpi.com

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a crucial enzyme in the synthesis of DNA precursors, making it a key target for antimicrobial and anticancer therapies. The quinazoline structure is known to be a scaffold for DHFR inhibitors. However, specific research detailing the inhibitory activity and IC50 values of N-3-pyridinyl-4,6-quinazolinediamine derivatives against DHFR is not extensively covered in peer-reviewed scientific literature.

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition

PARP-1 is an enzyme that plays a critical role in DNA repair. Inhibiting PARP-1 is a promising strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Various quinazolinone and quinazoline-2,4(1H,3H)-dione derivatives have been investigated as potent PARP-1 inhibitors, with some showing IC50 values in the low nanomolar range. nih.govnih.gov A pyridine-containing quinazoline-2,4(1H,3H)-dione scaffold has been identified as a novel PARP-targeting structure. nih.gov Despite this, specific data on the PARP-1 inhibitory profile of N-3-pyridinyl-4,6-quinazolinediamine itself are limited in the reviewed literature.

Topoisomerase I and II Inhibition

DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and other cellular processes, making them established targets for cancer chemotherapy. mdpi.com Research has identified a class of tetrahydroquinazoline derivatives as novel inhibitors of human topoisomerase IIα. acs.org A key compound from this series, N4-(3-fluorophenyl)-2-(4-pyridyl)-5,6,7,8-tetrahydroquinazoline-4,6-diamine, was identified as an inhibitor with an IC50 of 160 µM. acs.org Structure-activity relationship studies revealed that substitution at the 2-position of the quinazoline ring was critical for activity. Notably, the replacement of the 4-pyridyl group with a 3-pyridyl substituent was partially tolerated, resulting in a compound with a defined inhibitory concentration against topoisomerase IIα. acs.org Further exploration of the related tetrahydropyrido[4,3-d]pyrimidine scaffold has also yielded promising topoisomerase II inhibitors. nih.gov

| Compound Structure | Target | IC50 (µM) |

|---|---|---|

| N4-(3-fluorophenyl)-2-(4-pyridyl)-5,6,7,8-tetrahydroquinazoline-4,6-diamine | Topoisomerase IIα | 160 |

| N4-(3-fluorophenyl)-2-(3-pyridyl)-5,6,7,8-tetrahydroquinazoline-4,6-diamine | Topoisomerase IIα | 200 |

Tubulin Polymerization Inhibition

A key mechanism through which certain quinazoline derivatives exert their anticancer effects is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and are essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics can trigger cell cycle arrest and apoptosis, making tubulin an attractive target for cancer therapy.

Novel N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been synthesized and identified as inhibitors of tubulin polymerization. nih.gov These compounds have been shown to disrupt the cellular microtubule network by targeting the colchicine binding site on β-tubulin. nih.gov This interaction prevents the assembly of tubulin into functional microtubules, leading to a cascade of downstream effects. Similarly, a series of 2,4-diaminoquinazoline derivatives were designed and evaluated as potential tubulin polymerization inhibitors, demonstrating that this scaffold can effectively induce alterations in the microtubule network. umich.edu

The consequences of this inhibition are significant for cancer cells. Studies on quinazoline-4-tetrahydroquinoline chemotypes, which also target the colchicine site, have demonstrated that these compounds can induce G2/M phase arrest and apoptosis in cancer cells. nih.gov By preventing the formation of the mitotic spindle, these agents halt the cell cycle at the G2/M transition, ultimately leading to programmed cell death. Research on other 4-(N-cycloamino)phenylquinazolines further supports their role as a new class of tubulin inhibitors, with activities comparable to established agents that target the colchicine site. acs.org

The inhibitory effects of these quinazoline derivatives on tubulin polymerization are concentration-dependent. For instance, certain N-aryl-2-trifluoromethyl-quinazoline-4-amine analogs have shown significant growth inhibitory activity on various leukemia cell lines. nih.gov The table below summarizes the tubulin polymerization inhibition data for representative quinazoline derivatives.

| Compound Class | Target Site | Effect on Microtubules | Downstream Effects |

| N-aryl-2-trifluoromethyl-quinazoline-4-amines | Colchicine | Disruption of network | G2/M arrest, apoptosis |

| 2,4-diaminoquinazolines | Colchicine | Alterations in dynamics | Antiproliferative activity |

| Quinazoline-4-tetrahydroquinolines | Colchicine | Inhibition of polymerization | G2/M arrest, apoptosis |

| 4-(N-cycloamino)phenylquinazolines | Colchicine | Inhibition of assembly | Cytotoxicity |

Modulation of Key Cellular Pathways

In addition to direct effects on cytoskeletal components, N-3-pyridinyl-4,6-quinazolinediamines and their analogs can modulate critical signaling pathways that regulate cell growth, proliferation, and survival.

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that is frequently hyperactivated in various human cancers. nih.govnih.gov This pathway plays a crucial role in promoting cell survival, proliferation, and metabolism. Consequently, inhibitors of this pathway are of significant interest in oncology.

Research has shown that quinazoline derivatives can act as potent inhibitors of the PI3K/Akt/mTOR pathway. For instance, novel 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives have been developed as potential PI3K inhibitors. One such compound demonstrated significant antiproliferative activity against a panel of cancer cell lines, with an IC50 value of 0.072 µM for PI3K. nih.gov This inhibition of PI3K activity led to G2/M phase cell cycle arrest and the induction of apoptosis in HCC827 cells. nih.gov

The design of these inhibitors often involves creating structures that can mimic the binding of ATP to the kinase domain of PI3K. Dimorpholinoquinazoline-based inhibitors, for example, are designed so that the quinazoline moiety and morpholine fragments interact with the hinge region and the affinity pocket of PI3K. nih.gov These compounds have been shown to inhibit the phosphorylation of downstream effectors of the PI3K cascade, such as Akt, mTOR, and S6K. nih.gov

The table below presents the inhibitory activities of representative quinazoline derivatives against PI3K and cancer cell lines.

| Compound Derivative | Target | IC50 (µM) vs. PI3K | Antiproliferative Activity (IC50 range, µM) | Cancer Cell Lines |

| 6-(pyridin-3-yl) quinazolin-4(3H)-one | PI3K | 0.072 | 1.12 - 8.66 | HCC827, LM3, SH-SY5Y, HEL, HL-7702 |

| 7- or 8-substituted-4-morpholine-quinazoline | PI3Kα | In the micromolar range | In the micromolar range | Not specified |

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and the overexpression of ATP-binding cassette (ABC) transporters is a key mechanism. mdpi.com The breast cancer resistance protein (BCRP), also known as ABCG2, is an ABC transporter that plays a significant role in the efflux of various anticancer drugs, leading to decreased intracellular drug concentrations and reduced efficacy. nih.gov

Quinazoline derivatives have been investigated as potent inhibitors of BCRP. nih.gov In the search for selective BCRP inhibitors, series of differently substituted quinazoline compounds have been synthesized and evaluated. nih.gov Studies on 4-anilino-2-pyridylquinazolines and -pyrimidines have identified these scaffolds as highly potent and nontoxic inhibitors of BCRP. acs.org The substitution pattern on the quinazoline core has a significant impact on the inhibitory activity, with meta and para substitutions on the pyridyl residue at the 2-position resulting in increased activities. acs.org

The mechanism of BCRP inhibition by these compounds involves competing with the substrate for binding to the transporter, thereby preventing the efflux of chemotherapeutic agents. This can lead to the reversal of MDR in cancer cells. For example, certain quinazolinamine derivatives, structurally similar to the known BCRP inhibitor gefitinib, have the potential to inhibit both BCRP and P-glycoprotein (P-gp), another important ABC transporter. mdpi.com

The development of potent and selective BCRP inhibitors from the quinazoline class offers a promising strategy to overcome MDR in cancer treatment.

Diverse Pharmacological Actions in Disease Models

The molecular and cellular activities of N-3-pyridinyl-4,6-quinazolinediamines and their analogs translate into significant therapeutic potential in various disease models, most notably in cancer and malaria.

The anticancer efficacy of quinazoline derivatives stems from their ability to interfere with multiple cellular processes that are critical for tumor growth and survival. As discussed, the inhibition of tubulin polymerization and the modulation of the PI3K/Akt/mTOR signaling pathway are two primary mechanisms.

The antiproliferative activity of these compounds has been demonstrated across a wide range of cancer cell lines. For example, a series of new 4,6-di-substituted quinazoline derivatives exhibited a noteworthy decrease in the viability of U937 leukemia cell lines. nih.gov Similarly, 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives have shown broad-spectrum antitumor activity against human breast (MCF-7), cervix (HeLa), liver (HepG2), and colon (HCT-8) cancer cell lines. researchgate.net

The induction of apoptosis is a common endpoint for the anticancer activity of these compounds. By arresting the cell cycle and disrupting key survival pathways, these quinazoline derivatives can trigger the programmed cell death machinery in cancer cells. This has been observed with 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives, which induce apoptosis in HCC827 cells. nih.gov

Quinazoline derivatives have also demonstrated significant potential as antimalarial agents. The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the development of new therapeutics with novel mechanisms of action.

The 2-anilino quinazoline class has been optimized to generate lead compounds with potent antimalarial activity. acs.org These compounds are effective against multidrug-resistant strains of P. falciparum and act on both the asexual blood stage and the gametocyte stage of the parasite lifecycle. acs.org This multi-stage activity is crucial for both treating the disease and preventing its transmission.

Pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives have also shown potent antimalarial activity. dtic.milnih.gov These compounds exhibit potent cell growth inhibition against various clones of P. falciparum and are highly active against Plasmodium berghei in animal models. dtic.milnih.gov One of the key advantages of these newer derivatives is their improved therapeutic index compared to earlier generations of quinazoline-based antimalarials. dtic.milnih.gov

The table below summarizes the antimalarial activity of representative quinazoline derivatives.

| Compound Class | Plasmodium Species | Activity |

| 2-Anilino-4-amino substituted quinazolines | P. falciparum (multidrug-resistant) | Potent activity against asexual and gametocyte stages. acs.org |

| Pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives | P. falciparum, P. berghei | Potent cell growth inhibition (IC50 ~0.01 ng/ml); 100% cure in mice at doses from <0.1 mg/kg. dtic.milnih.gov |

Antimicrobial Activities (Antibacterial, Antifungal)

Research data specifically detailing the antimicrobial, antibacterial, or antifungal activities of N-3-pyridinyl-4,6-Quinazolinediamine is not available in the current scientific literature. While the broader class of quinazoline derivatives has been investigated for such properties, studies focusing solely on N-3-pyridinyl-4,6-Quinazolinediamine have not been identified. Therefore, no specific research findings or data tables on its activity against bacterial or fungal strains can be provided at this time.

Structure Activity Relationship Sar Studies of 4,6 Quinazolinediamine, N 3 Pyridinyl Derivatives

Impact of Substituents on the Quinazoline (B50416) Core

The biological activity of 4,6-quinazolinediamine (B134061), N-3-pyridinyl- derivatives is profoundly influenced by the nature and position of substituents on the bicyclic quinazoline core. Strategic modifications at the C-2, C-4, C-6, and C-7 positions have been explored to optimize the therapeutic potential of these compounds.

Substitutions at the C-2 Position

The C-2 position of the quinazoline ring offers a valuable site for modification to modulate biological activity. While the parent compound in this series features an unsubstituted C-2 position, studies on related quinazoline scaffolds indicate that introducing small, non-bulky groups at this position can be well-tolerated and may enhance activity. For instance, the introduction of groups like methyl or amino functionalities has been shown to be compatible with maintaining or, in some cases, improving the inhibitory profiles of quinazoline-based enzyme inhibitors. However, larger substituents at the C-2 position can lead to a decrease in activity, likely due to steric hindrance within the target's binding site.

Substitutions at the C-4 Position (e.g., Anilino Moiety)

The amino linkage at the C-4 position is a critical determinant of activity for this class of compounds. The N-3-pyridinyl group at this position is a key pharmacophoric element. In closely related 4-anilinoquinazoline (B1210976) derivatives, the substitution pattern on the aniline (B41778) ring significantly impacts potency. For instance, small, meta-positioned substituents on the anilino ring are often favored. This observation suggests that for N-3-pyridinyl derivatives, the precise orientation and electronic properties of the pyridinyl nitrogen are crucial for interaction with the target protein, often through the formation of hydrogen bonds. The planarity between the quinazoline core and the C-4 substituent is also considered important for optimal binding.

Substitutions at the C-6 and C-7 Positions

The C-6 and C-7 positions of the quinazoline ring are frequently targeted for substitution to fine-tune the pharmacological properties of these derivatives. Research on 4,6-disubstituted quinazolines has demonstrated that a variety of groups can be introduced at the C-6 position to enhance activity. nih.gov For instance, the introduction of an imidazo[1,2-a]pyridin-6-yl group at the C-6 position of 4-aminoquinazoline derivatives has been shown to yield potent PI3Kα inhibitors. nih.gov

In many related kinase inhibitors, the C-6 and C-7 positions are often substituted with small, lipophilic groups such as methoxy (B1213986) groups. magtechjournal.com These substitutions can enhance binding affinity and modulate the pharmacokinetic properties of the compounds. The presence of a bromine atom at the C-6 position has been specifically investigated in 2-(pyridin-3-yl)quinazoline derivatives and has been shown to be a key feature in potent anticancer agents.

| Compound ID | C-6 Substituent | C-7 Substituent | Biological Activity |

| Derivative A | -Br | -H | Potent Anticancer Activity |

| Derivative B | -OCH3 | -OCH3 | EGFR-TK Inhibition |

| Derivative C | Imidazo[1,2-a]pyridin-6-yl | -H | Potent PI3Kα Inhibition |

Influence of Halogenation and Other Electron-Withdrawing/Donating Groups

The electronic properties of the quinazoline core, modulated by the presence of electron-withdrawing or electron-donating groups, play a significant role in the biological activity of these derivatives. Halogenation, particularly at the C-6 and C-7 positions, is a common strategy to enhance potency. A bromine atom at the C-6 position, for example, is a recurring feature in potent quinazoline-based inhibitors. scirea.orgscirea.org This is attributed to its ability to form favorable interactions within the hydrophobic pockets of enzyme active sites.

Electron-withdrawing groups, such as nitro groups, can also influence the electronic distribution of the quinazoline ring and impact binding affinity. Conversely, electron-donating groups like methoxy groups at the C-6 and C-7 positions are well-known for their role in potent EGFR kinase inhibitors. magtechjournal.com The interplay of these electronic effects can significantly alter the interaction of the molecule with its biological target.

| Substituent Type | Position | Example | General Effect on Activity |

| Halogen (Electron-withdrawing) | C-6 | -Br | Often enhances potency |

| Electron-donating | C-6, C-7 | -OCH3 | Can lead to potent kinase inhibition |

| Electron-withdrawing | C-6 | -NO2 | Modulates electronic properties, can impact binding |

Elucidation of the Role of the N-3-Pyridinyl Moiety

The N-3-pyridinyl moiety at the C-4 position is a defining feature of this compound class, playing a pivotal role in target recognition and binding. Its specific isomeric form and electronic properties are critical for activity.

Positional Isomerism of Pyridinyl Group (e.g., Pyridine-2-yl, -3-yl, -4-yl) and Activity Correlation

The position of the nitrogen atom within the pyridinyl ring is a key determinant of biological activity. In many kinase inhibitors, the nitrogen atom of the pyridine (B92270) ring acts as a hydrogen bond acceptor, forming a crucial interaction with a specific amino acid residue in the hinge region of the kinase domain.

For the class of compounds , the N-3-pyridinyl isomer is specified. Studies on related heterocyclic inhibitors have shown that the 3-pyridyl isomer often provides the optimal geometry for this critical hydrogen bond interaction. While direct comparative studies on the 2-yl, 3-yl, and 4-yl isomers within this specific 4,6-quinazolinediamine series are not extensively documented in publicly available research, inferences can be drawn from broader kinase inhibitor literature. The 2-pyridyl isomer can sometimes introduce steric hindrance or an unfavorable vector for hydrogen bonding. The 4-pyridyl isomer, while also capable of forming a hydrogen bond, may position the rest of the molecule differently within the active site, potentially leading to a loss of other favorable interactions. Therefore, the N-3-pyridinyl moiety is often found to be optimal for achieving high potency in this class of inhibitors.

| Pyridinyl Isomer | Potential for Hinge Binding Interaction | General Observation in Kinase Inhibitors |

| Pyridin-2-yl | Can form hydrogen bonds, but may have steric clashes. | Less commonly found in highly potent inhibitors compared to the 3-yl isomer. |

| Pyridin-3-yl | Often provides the ideal geometry for hydrogen bonding. | Frequently observed in potent kinase inhibitors. |

| Pyridin-4-yl | Capable of hydrogen bonding, but may alter overall binding mode. | Activity is highly dependent on the specific kinase target. |

Effects of Substitutions on the Pyridinyl Ring

The pyridinyl moiety at the N4-position of the 4,6-quinazolinediamine core plays a pivotal role in the interaction of these derivatives with their biological targets. Modifications on this ring have been shown to significantly influence their potency and selectivity. Research into related 4-anilinoquinazoline derivatives has provided a foundational understanding that can be extrapolated to the N-3-pyridinyl series. For instance, in a series of 4-anilino-6-aminoquinazoline derivatives developed as potential MERS-CoV inhibitors, substitutions on the aromatic ring at the 4-position were critical for activity. nih.gov

For example, the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the pKa of the pyridinyl nitrogen, which may be involved in crucial hydrogen bonding. The position of the substituent on the pyridinyl ring is also a critical determinant of activity. Substitutions at the ortho-, meta-, and para-positions relative to the amino linkage will orient the substituent in different spatial arrangements, thereby influencing the binding affinity.

To illustrate the potential impact of such substitutions, a hypothetical data table is presented below, based on common observations in similar heterocyclic kinase inhibitors.

| Compound | Substitution on Pyridinyl Ring | Hypothetical IC50 (nM) | Rationale for Activity |

| 1 | Unsubstituted | 50 | Baseline activity of the core scaffold. |

| 2 | 4-Methyl | 35 | Small, electron-donating group may enhance hydrophobic interactions in the binding pocket. |

| 3 | 4-Methoxy | 25 | Electron-donating and hydrogen bond accepting capabilities could lead to favorable interactions. |

| 4 | 4-Chloro | 60 | Electron-withdrawing group might decrease the basicity of the pyridinyl nitrogen, potentially reducing a key interaction. |

| 5 | 5-Fluoro | 45 | Small, electronegative atom could alter electronic distribution and potentially form halogen bonds. |

| 6 | 2-Amino | 80 | Potential for steric hindrance or unfavorable electronic interactions near the linkage to the quinazoline core. |

This table is for illustrative purposes and does not represent actual experimental data.

Identification of Key Pharmacophoric Features for Target Interaction and Selectivity

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For 4,6-quinazolinediamine, N-3-pyridinyl- derivatives, the key pharmacophoric features are derived from the core structure and have been inferred from studies on analogous kinase inhibitors.

The fundamental pharmacophore for many quinazoline-based inhibitors includes:

A hydrogen bond acceptor: The N1 nitrogen of the quinazoline ring is a critical hydrogen bond acceptor, often interacting with a backbone amide hydrogen in the hinge region of a kinase.

A hydrogen bond donor: The amino group linking the quinazoline and pyridinyl rings can act as a hydrogen bond donor.

An aromatic ring system: The quinazoline core itself provides a planar aromatic surface for π-π stacking interactions within the active site.

A second aromatic/heteroaromatic ring: The N-3-pyridinyl ring serves as another key aromatic feature, with its nitrogen atom potentially acting as an additional hydrogen bond acceptor to interact with solvent or specific residues in the target protein.

The 6-amino group on the quinazoline ring offers a further point for interaction or substitution to enhance selectivity and potency. The spatial relationship between these features is paramount for optimal binding. Computational pharmacophore modeling based on known active compounds can help to refine the understanding of the ideal distances and angles between these key features.

Optimization Strategies Based on SAR Data for Enhanced Efficacy

The insights gained from SAR studies are instrumental in guiding the optimization of lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties. For 4,6-quinazolinediamine, N-3-pyridinyl- derivatives, several optimization strategies can be envisioned based on the available data for related compounds.

One primary strategy involves the systematic modification of the pyridinyl ring . Based on initial SAR findings that suggest certain substitutions are favorable, a library of analogs with a diverse set of substituents at the identified "hotspot" positions can be synthesized and tested. For example, if a methoxy group at the 4-position of the pyridinyl ring shows improved activity, further exploration with other alkoxy groups of varying chain lengths or cyclic ethers could be warranted to probe the size and nature of the corresponding binding pocket.

Another key optimization strategy is scaffold hopping or modification . While maintaining the core 4-(3-pyridinylamino)quinazoline structure, which is essential for the primary binding interactions, modifications at the 6-position of the quinazoline ring can be explored to enhance selectivity or introduce new interactions with the target. For instance, attaching different functional groups to the 6-amino position could allow the molecule to reach into adjacent sub-pockets of the active site, thereby increasing affinity and selectivity over other related targets.

Furthermore, bioisosteric replacement can be a powerful tool. For instance, if a particular functional group on the pyridinyl ring is found to be important for activity but also contributes to poor metabolic stability, it could be replaced with a bioisostere that retains the desired electronic and steric properties but is less susceptible to metabolic degradation.

Finally, structure-based drug design , utilizing X-ray crystallography or cryo-electron microscopy data of the compound bound to its target, can provide a detailed roadmap for optimization. This approach allows for the rational design of new derivatives that can form more extensive and favorable interactions with the active site, leading to a significant enhancement in efficacy. The lead optimization of quinazoline derivatives for various therapeutic targets, such as Alzheimer's disease, has demonstrated the success of these strategies in developing potent and drug-like candidates. nih.gov

Preclinical Efficacy Studies of 4,6 Quinazolinediamine, N 3 Pyridinyl

In Vitro Pharmacological Profiling for Efficacy Assessment

No publicly available data was found regarding the in vitro pharmacological profile of 4,6-Quinazolinediamine (B134061), N-3-pyridinyl-. This includes:

Target Enzyme Inhibition Assays (e.g., Kinase Assays, DHFR Assays)

No studies detailing the inhibitory activity of 4,6-Quinazolinediamine, N-3-pyridinyl- against specific enzymes such as kinases or dihydrofolate reductase (DHFR) were identified.

Cell-Based Functional Assays (e.g., Antiproliferative Assays in Cancer Cell Lines)

There is no available information on the antiproliferative effects of this specific compound in any cancer cell lines.

High-Throughput Screening for Lead Identification and Optimization

Searches did not yield any results indicating that 4,6-Quinazolinediamine, N-3-pyridinyl- has been part of high-throughput screening campaigns for lead identification or subsequent lead optimization programs.

In Vivo Efficacy Studies in Relevant Animal Models

Consistent with the lack of in vitro data, no in vivo efficacy studies for 4,6-Quinazolinediamine, N-3-pyridinyl- have been published.

Assessment of Efficacy in Murine Disease Models (e.g., Cancer Xenograft Models, Rodent Malaria Models)

No research has been published detailing the assessment of 4,6-Quinazolinediamine, N-3-pyridinyl- in any murine disease models.

Characterization of In Vivo Pharmacodynamic Responses

There is no information available regarding the in vivo pharmacodynamic responses to this compound.

Mechanistic Evidence of Efficacy from Preclinical Studies

Extensive literature searches did not yield specific preclinical studies or mechanistic data for the chemical compound 4,6-Quinazolinediamine, N-3-pyridinyl-. While research exists for various derivatives of quinazoline (B50416) and pyridine (B92270), the specific efficacy and mechanism of action for this particular compound have not been detailed in the available scientific literature.

General research into quinazoline-based compounds has revealed a broad range of biological activities. For instance, various 4,6-disubstituted quinazoline derivatives have been investigated for their potential as inhibitors of enzymes such as c-Src kinase and phosphoinositide 3-kinase (PI3K). nih.govnih.gov In these studies, the quinazoline core structure serves as a scaffold for designing molecules that can interact with specific biological targets, often leading to anti-proliferative or anti-tumor effects in preclinical models. nih.govnih.gov

Similarly, molecules containing a pyridine ring are common in medicinal chemistry and have been incorporated into a wide array of therapeutic agents due to their ability to form hydrogen bonds and their favorable pharmacokinetic properties. nih.govnih.govresearchgate.net Derivatives have been explored for activities including anti-inflammatory, antimicrobial, and anticancer effects. nih.govnih.govnih.gov

However, without direct studies on 4,6-Quinazolinediamine, N-3-pyridinyl-, any discussion of its mechanism of action would be speculative. The specific arrangement of the pyridinyl group on the quinazolinediamine scaffold would determine its unique pharmacological profile, including its target affinity, potency, and cellular effects. To understand the mechanistic evidence of efficacy for this compound, dedicated preclinical research, including in vitro enzyme assays, cell-based functional assays, and in vivo animal models, would be required.

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for 4,6-quinazolinediamine derivatives, and how can they be adapted for N-3-pyridinyl substitution?

- Methodology : The synthesis typically involves multi-step reactions, such as cyclocondensation of substituted anilines with nitriles or aldehydes. For N-3-pyridinyl substitution, regioselective alkylation or nucleophilic aromatic substitution (SNAr) is used. Optimize reaction conditions (solvent, temperature, catalysts) to enhance yield and purity. For example, pyridylamine intermediates can react with quinazoline precursors under reflux in DMF with K₂CO₃ as a base .

Q. How can spectroscopic techniques validate the structural integrity of 4,6-quinazolinediamine derivatives?

- Methodology : Use a combination of ¹H/¹³C NMR to confirm proton environments and carbon frameworks, FT-IR for functional group identification (e.g., NH₂ stretching at ~3300 cm⁻¹), and mass spectrometry for molecular ion verification. Single-crystal X-ray diffraction is recommended for absolute stereochemical confirmation .

Q. What are the primary biological targets of 4,6-quinazolinediamine derivatives in academic research?

- Methodology : Screen for activity against kinases (e.g., EGFR), TNF-α signaling pathways (via ELISA or siRNA knockdown of TNFR1/2), or apoptosis regulators (e.g., caspase assays). For example, QNZ (a related derivative) inhibits TNF-α-induced NF-κB activation at nanomolar concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological assays for 4,6-quinazolinediamine derivatives?

- Methodology : Cross-validate results using orthogonal assays (e.g., Western blotting alongside ELISA) and control for variables like cell line heterogeneity, solvent interference (e.g., DMSO toxicity), and batch-to-batch compound variability. Computational docking (e.g., AutoDock Vina) can identify binding site discrepancies .

Q. What strategies optimize the selectivity of 4,6-quinazolinediamine derivatives toward specific molecular targets?

- Methodology : Employ structure-activity relationship (SAR) studies by systematically modifying substituents on the pyridinyl and quinazoline moieties. Use molecular dynamics simulations to assess steric/electronic compatibility with target binding pockets. For example, introducing electron-withdrawing groups (e.g., -Cl) can enhance kinase inhibition .

Q. How can computational methods predict the pharmacokinetic properties of novel 4,6-quinazolinediamine analogs?

- Methodology : Apply density functional theory (DFT) to calculate electronic properties (e.g., HOMO/LUMO energies) and ADMET prediction tools (e.g., SwissADME) to assess solubility, bioavailability, and metabolic stability. Validate predictions with in vitro assays like Caco-2 permeability or microsomal stability tests .

Q. What experimental designs are effective for studying synergistic effects between 4,6-quinazolinediamine derivatives and other therapeutic agents?

- Methodology : Use combination index (CI) analysis via the Chou-Talalay method. Co-administer the compound with standard chemotherapeutics (e.g., doxorubicin) in cell viability assays (MTT or Annexin V/PI staining). Monitor synergistic apoptosis via flow cytometry or caspase-3 activation .

Q. How can researchers address stability challenges in 4,6-quinazolinediamine derivatives under physiological conditions?

- Methodology : Perform accelerated stability studies (40°C/75% RH) and analyze degradation products via HPLC-MS. Modify labile functional groups (e.g., replace NH₂ with methyl groups) or formulate with cyclodextrins to enhance aqueous stability .

Methodological Considerations for Data Interpretation

- Contradictory Activity Data : Differences in cell lines (e.g., HepG2 vs. HeLa) or assay conditions (e.g., serum concentration) may explain variability. Always include positive controls (e.g., etanercept for TNF-α inhibition) .

- Synthetic Yield Optimization : Screen bases (e.g., DBU vs. K₂CO₃) and solvents (e.g., DMF vs. THF) to improve reaction efficiency. Microwave-assisted synthesis can reduce reaction times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.